molecular formula C16H25N3O3 B14932511 N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

Cat. No.: B14932511
M. Wt: 307.39 g/mol
InChI Key: GPQNYWLTMCLVMH-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide typically involves the reaction of cycloheptylamine with 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid derivatives, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide stands out due to its cycloheptyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

InChI

InChI=1S/C16H25N3O3/c20-13(17-12-7-3-1-2-4-8-12)11-19-14(21)16(18-15(19)22)9-5-6-10-16/h12H,1-11H2,(H,17,20)(H,18,22)

InChI Key

GPQNYWLTMCLVMH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

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